molecular formula C19H24N2O4S B4087510 N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide

Cat. No. B4087510
M. Wt: 376.5 g/mol
InChI Key: INQSTLNNMMZFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide 41-2272 activates sGC by binding to the heme moiety of the enzyme, leading to a conformational change that increases the enzyme's catalytic activity. This results in an increase in cGMP levels, which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been found to improve cardiac function and reduce pulmonary artery pressure in animal models of heart failure and pulmonary hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide 41-2272 in lab experiments is its high potency and selectivity for sGC. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide 41-2272, including investigating its potential therapeutic applications in other diseases, such as sickle cell disease and Alzheimer's disease. Further studies are also needed to understand the long-term effects of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide 41-2272 and to optimize dosing regimens for clinical use. Additionally, the development of novel sGC activators based on the structure of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide 41-2272 may lead to the discovery of new therapeutic agents.

Scientific Research Applications

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been found to activate sGC, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation and improved blood flow.

properties

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-14(3)21-26(23,24)16-12-10-15(11-13-16)20-19(22)17-8-6-7-9-18(17)25-5-2/h6-14,21H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSTLNNMMZFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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